Technical Guide: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffolds
Technical Guide: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffolds
This technical guide details the properties, synthesis, and applications of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives, with a specific focus on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1) scaffold.[1] This specific derivative serves as the primary linchpin in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics.
[1]
Core Identity & Physicochemical Profile[2][3][4][5][6]
The 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry.[1][2] It functions as a bioisostere of 7-deazapurine, where the 5-carbonitrile group acts as a critical electronic tuner.[1] The electron-withdrawing nature of the nitrile group at position 5 significantly alters the reactivity of the C4 position and the acidity of the N7 proton, enhancing its utility in ATP-competitive kinase inhibition.
Key Compound Specifications
Primary Focus: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (The versatile intermediate).[1]
| Property | Specification |
| CAS Number | 24391-41-1 (4-Chloro derivative) |
| Molecular Formula | C₇H₃ClN₄ |
| Molecular Weight | 178.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 235–285 °C (Decomposes; varies by crystal form) |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH, Ethanol; Insoluble in Water.[1][3][4][5] |
| pKa (Calculated) | ~8.84 (N7-H acidity increased by 5-CN group) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C. Sensitive to strong acids/bases.[1] |
Electronic Structure & SAR Implications
-
N7-H Acidity: The 5-cyano group (EWG) draws electron density from the pyrrole ring, lowering the pKa of the N7 proton.[1] This enhances the hydrogen bond donor capability of N7, often critical for binding to the "hinge region" of kinase domains (e.g., Glu residues).
-
C4 Electrophilicity: The 5-CN group activates the C4-Cl bond towards Nucleophilic Aromatic Substitution (SNAr), allowing milder reaction conditions when introducing amine side chains compared to the unsubstituted scaffold.[1]
Synthetic Pathways[3][10][11]
Researchers typically access this scaffold via two routes: De Novo Cyclization (industrial scale) or Functionalization of the Core (lab scale). The functionalization route is preferred for generating libraries of 5-substituted analogs.[1]
Protocol A: Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol installs the nitrile group onto the commercially available 4-chloro core.[1]
Mechanism: Vilsmeier-Haack Formylation
Step-by-Step Methodology:
-
Formylation (C5-CHO):
-
Oxime Formation:
-
Dehydration to Nitrile (C5-CN):
Protocol B: De Novo Synthesis (Industrial)
Constructing the ring system with the nitrile already in place (or a precursor).
-
Starting Materials: Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane.[1][5]
-
Key Intermediate: 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 69205-79-4).[1]
-
Chlorination: Treatment with POCl₃ converts the 4-oxo group to the 4-chloro analog.[1]
Visualization of Synthesis & Logic[11][12]
Caption: Step-wise synthetic pathway from the commercial 4-chloro scaffold to the 5-carbonitrile derivative, highlighting key intermediates and SAR implications.
Safety & Handling (MSDS Summary)
Signal Word: WARNING / DANGER
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed.[1][6] | Do not eat/drink in lab.[1] Wash hands thoroughly.[1][7] |
| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Wear safety goggles.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Use only in a fume hood.[1][7] |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2024).[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Properties and Safety. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][3][8][9][6][4][5][10][11][12] Retrieved from [1]
-
Google Patents. (2020).[1] Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (US10738058B2).[1] Retrieved from
-
MDPI Molecules. (2021).[1] 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines as Antiviral Agents. Retrieved from [1]
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